molecular formula C11H10O3 B3040515 Methyl 4-formylcubane-1-carboxylate CAS No. 211635-35-7

Methyl 4-formylcubane-1-carboxylate

Cat. No.: B3040515
CAS No.: 211635-35-7
M. Wt: 190.19 g/mol
InChI Key: QVULKFAPHFCDQB-UHFFFAOYSA-N
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Description

Mechanism of Action

The mechanism of action of Methyl 4-formylcubane-1-carboxylate is not well-documented. its effects are likely related to its ability to interact with various molecular targets due to its unique cubane structure. The formyl and ester groups can participate in various chemical reactions, potentially modifying biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cubane core with formyl and ester functional groups.

Properties

IUPAC Name

methyl 4-formylcubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVULKFAPHFCDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-formylcubane-1-carboxylate
Reactant of Route 2
Methyl 4-formylcubane-1-carboxylate
Reactant of Route 3
Methyl 4-formylcubane-1-carboxylate
Reactant of Route 4
Methyl 4-formylcubane-1-carboxylate
Reactant of Route 5
Methyl 4-formylcubane-1-carboxylate
Reactant of Route 6
Methyl 4-formylcubane-1-carboxylate

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